physicochemical properties of N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine
physicochemical properties of N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine
An In-depth Technical Guide to the Physicochemical Properties of N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine
Abstract
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine is a substituted bromopyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a comprehensive understanding of its physicochemical properties is paramount for guiding its development, whether as a potential therapeutic agent or a functional material. These fundamental characteristics—including solubility, acidity, lipophilicity, and thermal stability—govern a compound's behavior in biological systems (Absorption, Distribution, Metabolism, and Excretion - ADME) and dictate its viability for formulation and manufacturing.[1][2][3] This guide provides a detailed framework for the full physicochemical characterization of this molecule. It outlines robust experimental protocols for determining key parameters and provides a theoretical foundation for interpreting the results. In the absence of published experimental data for this specific compound, this document serves as a predictive and methodological resource, enabling researchers to systematically evaluate its properties and unlock its potential.
Compound Identification and Molecular Structure
The first step in characterizing any compound is to establish its fundamental identity. The structure combines a substituted pyridine core, a known pharmacophore, with a flexible N-alkyl group, which can influence binding and solubility.
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IUPAC Name: N-(5-bromo-3-methylpyridin-2-yl)-N-butan-2-ylamine
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Molecular Formula: C₁₀H₁₅BrN₂
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Molecular Weight: 243.15 g/mol
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CAS Number: Not currently assigned.
Caption: Chemical structure of N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine.
Computational Predictions and Druglikeness Assessment
Prior to synthesis and experimental validation, in silico modeling provides valuable, cost-effective insights into a compound's likely pharmacokinetic profile. By calculating key molecular descriptors, we can assess its potential as an orally available drug candidate using established frameworks like Lipinski's Rule of Five.[1][2][3][4][5]
Lipinski's Rule of Five Analysis
Lipinski's rule suggests that for a compound to be well-absorbed orally, it should generally not violate more than one of the following criteria: a molecular weight under 500 Da, a cLogP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.[1][2][3]
| Property | Predicted Value | Lipinski's Rule (<) | Compliance |
| Molecular Weight | 243.15 g/mol | < 500 | Yes |
| cLogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | < 5 | Yes |
| Hydrogen Bond Donors | 1 (amine N-H) | < 5 | Yes |
| Hydrogen Bond Acceptors | 2 (pyridine N, amine N) | < 10 | Yes |
| Topological Polar Surface Area (TPSA) | ~28.0 Ų | N/A | Favorable |
Interpretation: Based on its molecular structure, N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine is predicted to be fully compliant with Lipinski's Rule of Five. The calculated LogP suggests moderate lipophilicity, which is often optimal for balancing aqueous solubility with membrane permeability. The low TPSA and hydrogen bonding capacity further support its potential for good oral bioavailability.
Experimental Determination of Core Physicochemical Properties
While computational predictions are a valuable starting point, they must be validated through rigorous experimental measurement. The following section details the standard operating procedures for determining the most critical physicochemical properties for a novel drug candidate.
Aqueous Solubility
Causality: Aqueous solubility is a critical determinant of a drug's absorption and distribution.[6] Poor solubility can lead to low bioavailability and challenging formulation development. The thermodynamic shake-flask method is the gold-standard assay as it measures the true equilibrium solubility of the most stable crystalline form of the compound.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method [7]
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Preparation: Add an excess amount of the solid, crystalline test compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, and 7.4).
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Equilibration: Seal the vials securely and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that a true equilibrium between the solid and dissolved states is achieved.
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Phase Separation: Following equilibration, subject the vials to centrifugation at high speed (e.g., >10,000 g) to pellet the undissolved solid.
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Sample Analysis: Carefully withdraw a precise aliquot from the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
Caption: Workflow for Potentiometric pKa Determination.
Melting Point and Thermal Stability
Causality: The melting point is a key indicator of a crystalline solid's purity and identity. Thermal stability, assessed by Thermogravimetric Analysis (TGA), is crucial for determining appropriate storage conditions and identifying potential degradation pathways during manufacturing. [8][9] Experimental Protocol: DSC and TGA
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Differential Scanning Calorimetry (DSC):
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Accurately weigh a small amount (1-5 mg) of the solid compound into an aluminum DSC pan and seal it.
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Place the sample pan and an empty reference pan into the DSC cell.
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Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
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The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A sharp melting peak typically indicates high purity.
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Thermogravimetric Analysis (TGA):
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Place a slightly larger sample (5-10 mg) into a TGA pan.
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Heat the sample at a controlled rate (e.g., 10°C/min) under a defined atmosphere (e.g., nitrogen for stability, air for oxidative stability).
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The instrument records the sample's mass as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs (Tₔ₅). [9]
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Structural Confirmation and Purity Analysis
Confirming the chemical structure and assessing the purity of the synthesized compound are non-negotiable steps. Spectroscopic techniques provide the necessary "fingerprint" for unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
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¹H NMR: This technique provides information on the number and environment of hydrogen atoms.
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Pyridine Ring Protons: Two distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm), each appearing as a doublet or a singlet depending on coupling.
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sec-Butyl Group: This group will show characteristic signals: a multiplet for the CH proton attached to the nitrogen, a doublet for the adjacent methyl group, and a multiplet and triplet for the ethyl moiety. [10][11] * Pyridine Methyl Group: A sharp singlet is expected in the upfield region (typically δ 2.0-2.5 ppm).
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Amine Proton (N-H): A broad singlet is expected, the chemical shift of which can be concentration and solvent dependent.
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¹³C NMR: This provides a count of the unique carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
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Molecular Ion Peak (M⁺): The primary role of MS is to confirm the molecular weight. For N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine (MW = 243.15), the mass spectrum should show a cluster of peaks corresponding to the molecular ion.
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Isotopic Pattern: A critical validation feature for this molecule is the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit a characteristic pattern for any bromine-containing fragment: two peaks of almost equal intensity separated by 2 m/z units (the M⁺ and M+2 peaks). [12][13]* Fragmentation Pattern: Under electron ionization (EI), predictable fragmentation can occur. The most likely fragmentation pathway is alpha-cleavage, involving the loss of an ethyl radical from the sec-butyl group, which would result in a stable, resonance-delocalized cation. [14]
Conclusion
The systematic characterization of N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine, as outlined in this guide, is a critical exercise for any research and development program. The computational predictions are highly favorable, suggesting drug-like properties that warrant experimental investigation. The detailed protocols provided for determining solubility, pKa, thermal stability, and structural identity represent a robust, self-validating workflow. By diligently executing these experiments, researchers can generate the high-quality data necessary to make informed decisions, whether for advancing this compound in a drug discovery pipeline, exploring its use in materials science, or publishing its fundamental properties for the benefit of the scientific community.
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